Desmethylmoramide

Description

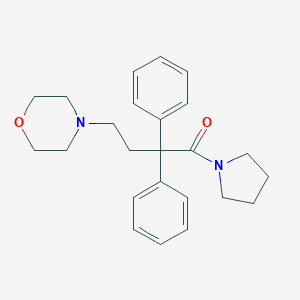

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c27-23(26-14-7-8-15-26)24(21-9-3-1-4-10-21,22-11-5-2-6-12-22)13-16-25-17-19-28-20-18-25/h1-6,9-12H,7-8,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPANCYSRUEJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CCN2CCOCC2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170172 | |

| Record name | Desmethylmoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-88-0 | |

| Record name | 4-(4-Morpholinyl)-2,2-diphenyl-1-(1-pyrrolidinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1767-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylmoramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylmoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLMORAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B1Z1V29C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desmethylmoramide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylmoramide, a potent synthetic opioid, is a principal metabolite of dextromoramide. While its parent compound has seen clinical use for severe pain management, the specific mechanistic details of this compound have been less thoroughly elucidated. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of this compound's mechanism of action. The primary mode of action for this compound is through its agonist activity at the µ-opioid receptor (MOR), initiating downstream signaling cascades responsible for its analgesic and other opioid-related effects. This document details its receptor interaction, signaling pathways, and metabolic profile, and provides standardized experimental protocols for its further investigation. Due to a lack of publicly available binding affinity and G-protein activation data for this compound, information for its parent compound, dextromoramide, is provided for context, with the appropriate caveats.

Introduction

This compound is an active metabolite of the powerful synthetic opioid analgesic, dextromoramide. Dextromoramide is recognized for its potent analgesic effects, reportedly three times more potent than morphine, and is primarily a µ-opioid receptor (MOR) agonist.[1][2] As a metabolite, understanding the pharmacological profile of this compound is crucial for a complete picture of dextromoramide's in vivo activity and duration of effect. This guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with opioid receptors and the subsequent intracellular signaling events.

Receptor Interaction and Binding Profile

Quantitative Data Summary

The following table summarizes the available in vitro functional activity data for this compound. For comparative purposes, data for other relevant opioids are included where available.

| Compound | Assay Type | Receptor | Parameter | Value | Cell Line/System | Reference |

| This compound | β-arrestin 2 Recruitment Assay | µ-opioid | EC50 | 1335 nM | Not Specified | |

| This compound | β-arrestin 2 Recruitment Assay | µ-opioid | Emax | 126% (vs Hydromorphone) | Not Specified | |

| Dipyanone | β-arrestin 2 Recruitment Assay | µ-opioid | EC50 | 39.9 nM | Not Specified | |

| Dipyanone | β-arrestin 2 Recruitment Assay | µ-opioid | Emax | 155% (vs Hydromorphone) | Not Specified | |

| Methadone | β-arrestin 2 Recruitment Assay | µ-opioid | EC50 | 50.3 nM | Not Specified | |

| Methadone | β-arrestin 2 Recruitment Assay | µ-opioid | Emax | 152% (vs Hydromorphone) | Not Specified |

Note: The EC50 and Emax values for this compound indicate that it is considerably less potent in recruiting β-arrestin 2 compared to dipyanone and methadone.

Signaling Pathways

Upon binding to the µ-opioid receptor, this compound initiates a cascade of intracellular signaling events. As a typical opioid agonist, its effects are mediated through two primary pathways: the G-protein signaling pathway and the β-arrestin signaling pathway.

G-protein Signaling Pathway

The canonical mechanism of opioid analgesia is mediated through the activation of inhibitory G-proteins (Gi/o). While direct G-protein activation data for this compound is currently unavailable, the general pathway for a MOR agonist is as follows:

-

Agonist Binding: this compound binds to the orthosteric site of the µ-opioid receptor.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

G-protein Activation: The conformational change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric Gi/o protein.

-

Subunit Dissociation: The Gα(i/o)-GTP and Gβγ subunits dissociate from the receptor and from each other.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gα(i/o)-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and the closing of voltage-gated calcium channels (VGCCs), which inhibits the release of neurotransmitters such as substance P and glutamate.

-

The net effect of this pathway is a reduction in neuronal excitability and the inhibition of pain signal transmission.

β-arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding to the MOR can also initiate signaling through the β-arrestin pathway. This pathway is primarily associated with receptor desensitization, internalization, and some of the adverse effects of opioids.

-

Receptor Phosphorylation: Agonist-bound MOR is phosphorylated by G-protein coupled receptor kinases (GRKs).

-

β-arrestin Recruitment: The phosphorylated receptor recruits β-arrestin proteins (β-arrestin 1 and 2).

-

Receptor Desensitization and Internalization: β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization. It also promotes the internalization of the receptor via clathrin-coated pits.

-

Downstream Signaling: β-arrestin can also act as a scaffold for other signaling proteins, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade.

The available data indicates that this compound is a full agonist in terms of β-arrestin 2 recruitment, with an Emax of 126% compared to hydromorphone. However, its potency in this assay is relatively low (EC50 = 1335 nM).

Pharmacokinetics and Metabolism

Metabolism

Recent studies have investigated the in vitro and in vivo metabolism of this compound. In rat and pooled human liver S9 fractions, the primary metabolic pathways include:

-

Hydroxylation: Hydroxylation of the pyrrolidine ring and the morpholine ring.

-

N-oxidation: Formation of an N-oxide.

In vivo studies in rats identified five metabolites in urine, resulting from single or multiple hydroxylations of the pyrrolidine and morpholine rings. Notably, phenyl ring hydroxylation, a known metabolic pathway for the parent compound dextromoramide, was not observed for this compound. The parent compound was found to be barely detectable in rat urine, with the hydroxy and dihydroxy metabolites being the most abundant excretion products. No phase II metabolites (e.g., glucuronides) were detected.

Pharmacokinetics of Dextromoramide (Parent Compound)

While specific pharmacokinetic data for this compound is lacking, the parameters for its parent compound, dextromoramide, can provide some context:

-

Elimination Half-life: Approximately 215.3 ± 78.4 minutes.[1]

-

Volume of Distribution: 0.58 ± 0.20 L/kg.[1]

-

Peak Plasma Levels: Reached within 0.5 to 4.0 hours after dosing.

-

Excretion: Less than 0.06% of the dose is excreted unchanged in urine within 8 hours.

In Vivo Effects

There is a lack of specific in vivo pharmacological data for this compound in the public domain. However, as a µ-opioid receptor agonist, it is expected to produce a range of effects typical of this class of drugs, including:

-

Analgesia: Reduction of pain perception.

-

Respiratory Depression: A potentially life-threatening side effect.

-

Sedation and Euphoria: Effects contributing to its abuse potential.

-

Gastrointestinal Effects: Reduced motility leading to constipation.

The parent compound, dextromoramide, is a potent analgesic used for severe pain.

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to characterize the mechanism of action of opioid compounds.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligands:

-

µ-receptor: [³H]DAMGO

-

δ-receptor: [³H]DPDPE

-

κ-receptor: [³H]U69,593

-

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, the respective radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), naloxone (for non-specific binding), or a dilution of this compound.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Desmethylmoramide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylmoramide, also known as 4-(4-morpholinyl)-2,2-diphenyl-1-(1-pyrrolidinyl)-1-butanone, is a synthetic opioid analgesic that is structurally related to dextromoramide.[1] First synthesized in the late 1950s, it has recently emerged as a designer drug, prompting renewed interest in its chemical and pharmacological properties.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and in vitro pharmacology of this compound, intended to support research and drug development efforts. All quantitative data is summarized in structured tables, and detailed methodologies for cited experiments are provided.

Chemical Structure and Properties

This compound is a tertiary amine and a member of the diphenylpropylamine class of opioids.[2] Its chemical structure is characterized by a central diphenylbutanone core with morpholine and pyrrolidine substituents.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one | [1] |

| CAS Number | 1767-88-0 | |

| Molecular Formula | C₂₄H₃₀N₂O₂ | |

| Molecular Weight | 378.5 g/mol | |

| Appearance | Crystalline solid |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 145-151 °C | |

| Boiling Point | 575.5 °C at 760 mmHg | |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | |

| LogP (Predicted) | 3.44 |

Pharmacological Properties

This compound is an opioid analgesic with demonstrated activity in rodents. Its primary mechanism of action is through the activation of the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).

In Vitro Pharmacology

A key study characterized the in vitro activity of this compound at the human μ-opioid receptor using a β-arrestin2 recruitment assay. This assay measures the recruitment of the β-arrestin2 protein to the activated GPCR, a critical step in receptor desensitization and signaling.

Table 3: In Vitro μ-Opioid Receptor (MOR) Activation by this compound

| Assay | Parameter | Value | Reference |

| β-arrestin2 Recruitment | EC₅₀ | 1335 nM | |

| Eₘₐₓ | 126% (relative to hydromorphone) |

EC₅₀ (Half-maximal effective concentration) is a measure of the compound's potency. A lower EC₅₀ indicates higher potency. Eₘₐₓ (Maximum effect) is a measure of the compound's efficacy. It is expressed as a percentage of the maximum response produced by the reference agonist, hydromorphone.

The data indicates that this compound is a full agonist at the μ-opioid receptor, with a lower potency compared to other opioids like fentanyl and methadone.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Activation of the μ-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Concurrently, receptor activation triggers phosphorylation by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin2. This interaction not only leads to receptor desensitization and internalization but also initiates a separate wave of G protein-independent signaling.

References

- 1. Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new series of potent analgesics: dextro 2:2-diphenyl-3-methyl-4-morpholino-butyrylpyrrolidine and related amides. I. Chemical structure and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Desmethylmoramide

An In-depth Technical Guide on the Pharmacological Profile of Desmethylmoramide

Executive Summary

This compound is a synthetic opioid analgesic structurally related to dextromoramide and methadone.[1][2] Synthesized in the 1950s, it was never commercially marketed but has recently emerged as a designer drug.[1] This document provides a comprehensive overview of its pharmacological profile, drawing from available in vitro and in vivo data. This compound acts as a μ-opioid receptor (MOR) agonist, though it is considerably less potent and slightly less efficacious than methadone.[3][4] Metabolic studies in rats and human liver S9 fractions reveal that it is extensively metabolized, primarily through hydroxylation and N-oxidation, with the parent compound being only a minor component in urine. This guide consolidates quantitative data, details key experimental methodologies, and visualizes relevant pathways and workflows to support researchers, scientists, and drug development professionals.

Introduction

This compound, with the IUPAC name 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one, is an opioid analgesic developed by Janssen et al. in 1957. It is a structural analogue of the potent analgesic dextromoramide but lacks a methyl group on the side chain. While its initial characterization showed analgesic properties, it was found to be less potent than morphine and methadone and was never introduced into clinical practice. Its recent identification in forensic samples underscores the need for a detailed understanding of its pharmacology.

Pharmacodynamics

Receptor Interaction and Signaling

This compound exerts its effects primarily through the activation of the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). Like other MOR agonists, its binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Receptor activation also promotes the recruitment of β-arrestin 2, a protein involved in receptor desensitization, internalization, and signaling.

In Vitro Efficacy

The functional activity of this compound at the human MOR has been quantified using a β-arrestin 2 (βarr2) recruitment assay. This assay measures the ability of a compound to promote the interaction between the activated MOR and β-arrestin 2. In these studies, this compound was found to be a full agonist but with significantly lower potency compared to other opioids.

Table 1: In Vitro Mu-Opioid Receptor (MOR) Activation Profile

| Compound | EC₅₀ (nM) | Eₘₐₓ (% Hydromorphone) |

|---|---|---|

| This compound | 1335 | 126% |

| Methadone | 50.3 | 152% |

| Dipyanone | 39.9 | 155% |

| Morphine | 142 | 98.6% |

| Fentanyl | 9.35 | - |

(Data sourced from a β-arrestin 2 recruitment assay.)

As shown in Table 1, this compound (EC₅₀ = 1335 nM) is approximately 26 times less potent than methadone and about 9 times less potent than morphine in this assay. Although it demonstrates a higher maximal efficacy (Eₘₐₓ) than hydromorphone and morphine, it is slightly less efficacious than methadone.

Pharmacokinetics (ADME)

Metabolism

The metabolic fate of this compound has been investigated in vitro using pooled human liver S9 fraction (pHLS9) and in vivo in rat models. The studies show that the drug undergoes significant metabolism, and the parent compound is only sparsely detectable in rat urine after 24 hours. No Phase II metabolites (glucuronides or sulfates) were detected.

The primary metabolic pathways identified are:

-

Hydroxylation: Occurring on the pyrrolidine ring or the morpholine ring. Dihydroxylated metabolites were also observed.

-

N-Oxidation: Formation of an N-oxide was detected in pHLS9 incubations.

-

N,N'-Bisdesalkylation: An N,N'-bisdesalkyl metabolite was also identified in rat urine.

The hydroxy and dihydroxy metabolites are the most abundant excretion products found in rat urine, making them suitable screening targets for toxicological analysis.

In Vivo Pharmacology

Analgesic Activity

The earliest in vivo characterization of this compound was conducted in 1957 using a tail-flick assay in rats. This test measures the latency of a rodent to withdraw its tail from a noxious heat source, a response that is sensitive to centrally acting analgesics. The study established an antinociceptive potency for this compound and compared it to methadone.

Table 2: In Vivo Antinociceptive Potency

| Compound | Potency (ED₅₀, mg/kg) | Animal Model | Assay |

|---|---|---|---|

| This compound | 17 | Rat | Tail-Flick |

| Methadone | ~4.8 (calculated) | Rat | Tail-Flick |

(Data from Janssen et al., 1957, as cited in. Methadone potency is calculated based on the reported 3.5 times greater potency than this compound.)

These early findings are consistent with the more recent in vitro data, indicating that this compound is a less potent analgesic than methadone.

Detailed Experimental Protocols

Mu-Opioid Receptor (MOR) Activation: β-arrestin 2 Recruitment Assay

This functional assay quantifies the interaction between an activated GPCR and β-arrestin 2. It is a common method to characterize the efficacy and potency of opioid ligands.

Methodology:

-

Cell Culture: HEK-293 cells stably co-expressing the human μ-opioid receptor (MOR) and a β-arrestin 2 fusion protein (e.g., linked to a reporter enzyme fragment) are cultured under standard conditions (37°C, 5% CO₂).

-

Cell Plating: Cells are seeded into 384-well white, opaque microplates and incubated for 24 hours to allow for adherence.

-

Compound Preparation: this compound and reference compounds (e.g., hydromorphone, methadone) are serially diluted in assay buffer to create a range of concentrations.

-

Assay Procedure:

-

The culture medium is removed from the cells.

-

The prepared compound dilutions are added to the wells.

-

The plates are incubated for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin 2 recruitment.

-

-

Detection: A substrate for the reporter enzyme is added. The enzyme complementation resulting from the MOR/β-arrestin 2 interaction generates a chemiluminescent signal.

-

Data Acquisition: The luminescence is read using a plate reader.

-

Data Analysis: The raw data is normalized, typically with a vehicle control set to 0% and the maximal response of a reference full agonist (e.g., hydromorphone) set to 100%. Concentration-response curves are generated using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

In Vivo Analgesia Assessment: Tail-Flick Test

The tail-flick test is a standard procedure for evaluating the efficacy of centrally acting analgesics in rodents.

Methodology:

-

Animal Acclimation: Male Wistar rats or Swiss albino mice are acclimated to the laboratory environment and handling for several days before the experiment.

-

Group Division: Animals are randomly assigned to control (vehicle) and treatment groups (different doses of this compound).

-

Baseline Latency: A baseline tail-flick latency is determined for each animal. The rodent is gently restrained, and a focused beam of radiant heat is applied to the ventral surface of its tail. The time taken for the animal to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.

-

Drug Administration: this compound or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Post-Treatment Latency: The tail-flick latency is measured again at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The increase in latency time compared to the baseline is calculated. The data is often expressed as the Maximum Possible Effect (%MPE). Dose-response curves are constructed to calculate the ED₅₀, the dose required to produce 50% of the maximum possible effect.

Summary and Conclusion

This compound is a full agonist at the μ-opioid receptor with analgesic properties demonstrated in vivo. However, both its in vitro potency and in vivo efficacy are considerably lower than those of established opioids like methadone and morphine. Pharmacokinetic studies indicate that it is rapidly and extensively metabolized into more polar compounds that are excreted in the urine, suggesting that the parent drug may have a short duration of action. The identification of its major metabolites is crucial for forensic and toxicological screening. The comprehensive data and protocols presented in this guide provide a foundational resource for professionals engaged in opioid research and the characterization of new synthetic opioids.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 3. Detection, Chemical Analysis, and Pharmacological Characterization of Dipyanone and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]

- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

In-Vitro Activity of Desmethylmoramide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylmoramide, a synthetic opioid structurally related to dextromoramide, has emerged as a compound of interest within the scientific community. Understanding its in-vitro pharmacological profile is crucial for elucidating its mechanism of action and potential therapeutic applications or public health implications. This technical guide provides a comprehensive overview of the currently available in-vitro data on this compound, details of the experimental protocols used for its characterization, and visual representations of the relevant signaling pathways and workflows.

Core Concepts: Opioid Receptor Signaling

Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate intracellular signaling cascades. Two major pathways are of significance:

-

G-Protein Signaling: The agonist-bound receptor activates heterotrimeric G-proteins, typically of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activation of G-proteins can be directly measured in GTPγS binding assays.

-

β-Arrestin Recruitment: Following G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.

Quantitative In-Vitro Data

To date, the most definitive in-vitro functional data for this compound comes from β-arrestin 2 recruitment assays. This assay measures the ability of a compound to promote the interaction between the µ-opioid receptor (MOR) and β-arrestin 2.

| Compound | Assay | EC50 (nM) | Emax (% vs. Hydromorphone) | Reference |

| This compound | β-arrestin 2 Recruitment | 1335 | 126% | [Vandeputte et al., 2023][1] |

| Methadone (comparator) | β-arrestin 2 Recruitment | 50.3 | 152% | [Vandeputte et al., 2023][1] |

| Hydromorphone (reference) | β-arrestin 2 Recruitment | - | 100% | [Vandeputte et al., 2023][1] |

Data Interpretation:

The EC50 value represents the concentration of the compound that elicits 50% of its maximal effect. A higher EC50 value indicates lower potency. The Emax value represents the maximum effect a compound can produce in the assay, relative to a reference full agonist (in this case, hydromorphone).

Based on the available data, this compound displays a considerably lower potency in recruiting β-arrestin 2 to the µ-opioid receptor compared to methadone.[1] Its efficacy (Emax) is slightly higher than the reference agonist hydromorphone, suggesting it acts as a full agonist in this pathway.[1]

Data Gaps:

Crucially, there is a lack of publicly available data on the receptor binding affinity (Ki values) of this compound for the µ, δ, and κ opioid receptors. Furthermore, its functional activity in G-protein signaling pathways, as would be determined by GTPγS binding or cAMP inhibition assays, has not been reported. This represents a significant gap in our understanding of its complete in-vitro pharmacological profile.

Experimental Protocols

The following are detailed methodologies for the key in-vitro assays relevant to the characterization of opioid compounds like this compound.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

-

Radioligand specific for the receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

-

Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (General Protocol)

This functional assay measures the ability of a compound to activate G-proteins.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Incubate cell membranes with GDP for a short period (e.g., 15-30 minutes) at 30°C to ensure G-proteins are in their inactive, GDP-bound state.

-

Incubation: Add varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS to the pre-incubated membranes.

-

Reaction: Incubate the mixture at 30°C for a defined time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a concentration-response curve. From this curve, determine the EC50 and Emax values.

cAMP Inhibition Assay (General Protocol)

This assay measures the functional consequence of Gi/o-protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Cell culture medium and buffers.

Procedure:

-

Cell Seeding: Seed cells in a microplate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with varying concentrations of the test compound for a short period.

-

Stimulation: Add forskolin to the cells to stimulate cAMP production.

-

Incubation: Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to generate a concentration-response curve. Determine the IC50 and Emax (maximum inhibition) values from this curve.

β-Arrestin 2 Recruitment Assay (as per Vandeputte et al., 2023)

This assay quantifies the recruitment of β-arrestin 2 to the activated µ-opioid receptor.

Materials:

-

HEK 293T cells.

-

Plasmids encoding the µ-opioid receptor fused to a nanoluciferase fragment and β-arrestin 2 fused to a complementary fragment.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Nanoluciferase substrate.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect HEK 293T cells with the µ-opioid receptor and β-arrestin 2 fusion constructs.

-

Cell Seeding: Seed the transfected cells into a white, clear-bottom 96-well plate.

-

Compound Addition: Add varying concentrations of the test compound (this compound) to the cells.

-

Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.

-

Substrate Addition and Signal Detection: Add the nanoluciferase substrate to the wells and immediately measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the vehicle control and plot the data against the log concentration of the test compound to generate a concentration-response curve. Determine the EC50 and Emax values from this curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: G-Protein signaling pathway of the µ-opioid receptor.

Caption: β-Arrestin recruitment pathway following µ-opioid receptor activation.

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

Conclusion

The current in-vitro pharmacological data for this compound is limited but indicates that it is a full agonist at the µ-opioid receptor with respect to β-arrestin 2 recruitment, albeit with significantly lower potency than methadone. A comprehensive understanding of its pharmacological profile is hampered by the absence of data on its binding affinity to opioid receptors and its activity in G-protein signaling pathways. Further research is warranted to fully characterize the in-vitro activity of this compound, which will be essential for a complete assessment of its potential effects. The protocols and workflows provided in this guide offer a framework for conducting such future investigations.

References

An In-depth Technical Guide to Desmethylmoramide: Discovery, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylmoramide, an opioid analgesic structurally related to dextromoramide, emerged from the intensive post-war research into synthetic analgesics. First synthesized in the late 1950s, it was characterized for its analgesic properties but was never commercially marketed. Recently, this compound has resurfaced as a designer drug, renewing interest in its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of this compound, including its synthesis, mechanism of action, and in vitro and in vivo effects. This document consolidates available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a synthetic opioid that belongs to the diphenylpropylamine class of analgesics. Its history is rooted in the mid-20th century quest for potent pain relievers with improved safety profiles over existing opioids like morphine. Although it showed early promise as an analgesic, it remained a laboratory curiosity for decades. The recent emergence of this compound on the illicit drug market underscores the importance of understanding its pharmacological properties for both therapeutic development and forensic toxicology.

Discovery and History

This compound was first synthesized and pharmacologically evaluated in the late 1950s by Dr. Paul A. J. Janssen and his team at Janssen Pharmaceutica in Belgium.[1] This research was part of a broader investigation into a new series of potent analgesics, which also led to the discovery of the clinically successful opioid, dextromoramide.[2] While dextromoramide saw clinical use, this compound was never introduced to the market.[3] For many years, it remained a relatively obscure compound, primarily documented in the initial scientific literature. However, in recent years, it has been identified as a novel psychoactive substance (NPS) and a designer drug, bringing it to the attention of law enforcement and the scientific community.

Chemical Synthesis

A plausible synthetic route for this compound would likely involve the following key steps:

-

Alkylation: Reaction of diphenylacetonitrile with a suitable haloalkane to introduce the morpholinoethyl side chain.

-

Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

-

Amidation: Coupling of the resulting carboxylic acid with pyrrolidine to form the final amide product.

Further research into analogous synthetic procedures from the period is required to reconstruct the specific conditions and reagents used in the original synthesis of this compound.

Pharmacological Profile

This compound is an opioid analgesic that primarily exerts its effects through the activation of the µ-opioid receptor (MOR).

Mechanism of Action

As a µ-opioid receptor agonist, this compound mimics the action of endogenous opioids like endorphins. Binding to the MOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels. The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission.

In Vitro Pharmacology

Recent in vitro studies have characterized the activity of this compound at the human µ-opioid receptor using a β-arrestin 2 recruitment assay.[5] This assay measures the ability of a compound to induce the interaction of the MOR with β-arrestin 2, a key protein in receptor desensitization and signaling.

| Compound | EC50 (nM) | Emax (%) vs. Hydromorphone |

| This compound | 1335 | 126 |

| Methadone | 50.3 | 152 |

| Morphine | 142 | 98.6 |

| Fentanyl | 9.35 | - |

| Buprenorphine | 1.35 | 23.2 |

| Table 1: In Vitro µ-Opioid Receptor Activation Data. |

The data indicates that this compound is a full agonist at the µ-opioid receptor, with an Emax greater than that of the reference agonist hydromorphone. However, its potency (EC50) is considerably lower than that of methadone, morphine, and fentanyl.

In Vivo Pharmacology

The analgesic effects of this compound have been evaluated in rodents using the tail-flick test, a standard assay for measuring response to thermal pain.

| Compound | Antinociceptive Potency (mg/kg, s.c.) in Rat Tail-Flick Test |

| This compound | 17 |

| Table 2: In Vivo Analgesic Potency of this compound. |

A study from 1957 reported an antinociceptive potency of 17 mg/kg for this compound in the rat tail-flick assay. More comprehensive dose-response studies to determine a precise ED50 value are not currently available in the public domain.

Experimental Protocols

β-Arrestin 2 Recruitment Assay (PathHunter® EFC Assay)

This protocol describes a common method for determining the in vitro activity of a compound at a G-protein coupled receptor.

Objective: To quantify the potency and efficacy of a test compound (e.g., this compound) in inducing the recruitment of β-arrestin 2 to the µ-opioid receptor.

Principle: The assay utilizes enzyme fragment complementation (EFC). The µ-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist binding to the receptor induces a conformational change, leading to the recruitment of β-arrestin 2. This brings the two enzyme fragments into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

-

PathHunter® CHO-K1 OPRM1 β-arrestin cells

-

Cell culture medium

-

Test compound (this compound)

-

Reference agonist (e.g., DAMGO)

-

Vehicle control (e.g., DMSO)

-

PathHunter® Detection Reagent

-

White, clear-bottom 384-well plates

-

Plate luminometer

Procedure:

-

Cell Culture: Culture PathHunter® CHO-K1 OPRM1 β-arrestin cells according to the manufacturer's instructions.

-

Cell Plating: On the day of the assay, harvest and resuspend the cells in the appropriate assay medium. Dispense the cell suspension into the wells of a 384-well plate and incubate.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in the assay buffer.

-

Compound Addition: Add the diluted compounds to the respective wells of the cell plate.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Prepare the PathHunter® Detection Reagent and add it to each well. Incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the chemiluminescent signal using a plate luminometer.

Data Analysis:

-

Normalize the raw data (Relative Luminescence Units) to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Experimental workflow for the β-arrestin 2 recruitment assay.

In Vivo Tail-Flick Test

This protocol outlines a standard procedure for assessing the analgesic properties of a compound in rodents.

Objective: To determine the antinociceptive effect of a test compound by measuring the latency of a rodent to withdraw its tail from a thermal stimulus.

Principle: The tail-flick test is based on a spinal reflex elicited by a noxious thermal stimulus. The latency to tail withdrawal is a measure of the animal's pain threshold. Analgesic compounds increase this latency.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Tail-flick apparatus (radiant heat source)

-

Test compound (this compound)

-

Vehicle control (e.g., saline)

-

Administration supplies (e.g., syringes, needles)

Procedure:

-

Acclimation: Acclimate the rats to the testing environment and the restraining device for several days before the experiment.

-

Baseline Measurement: On the day of the test, place each rat in the restrainer and position its tail over the radiant heat source. Measure the baseline tail-flick latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

-

Compound Administration: Administer the test compound or vehicle control, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Post-treatment Measurements: Measure the tail-flick latency at predetermined time points after compound administration (e.g., 15, 30, 60, 90, 120 minutes).

-

Data Collection: Record the latency for each animal at each time point.

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Determine the dose-response relationship by testing a range of doses of the compound.

-

Calculate the ED50 (the dose that produces 50% of the maximum possible effect) from the dose-response curve.

Experimental workflow for the in vivo tail-flick test.

Signaling Pathways

The activation of the µ-opioid receptor by an agonist like this compound triggers two primary signaling cascades: the G-protein dependent pathway and the β-arrestin dependent pathway.

G-Protein Dependent Signaling

This is the classical pathway for opioid-mediated analgesia.

G-protein dependent signaling pathway of the µ-opioid receptor.

β-Arrestin Dependent Signaling

This pathway is primarily involved in receptor desensitization and internalization, and has been implicated in some of the adverse effects of opioids.

β-arrestin dependent signaling pathway of the µ-opioid receptor.

Conclusion

This compound is a historically significant synthetic opioid that has garnered renewed attention due to its emergence as a designer drug. This technical guide has provided a detailed overview of its discovery, synthesis, and pharmacological properties based on available scientific literature. While it is a potent full agonist at the µ-opioid receptor, its in vitro potency is lower than that of common clinical opioids. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers investigating this compound and other novel synthetic opioids. Further research is warranted to fully elucidate its binding affinities at all opioid receptor subtypes, to conduct comprehensive in vivo dose-response studies, and to fully characterize its metabolic and toxicological profile. Such data will be critical for both understanding its potential for therapeutic development and for addressing the public health challenges posed by its illicit use.

References

- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Desmethylmoramide: A Technical Guide to its Classification and Pharmacology as a Synthetic Opioid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylmoramide is a synthetic opioid structurally related to dextromoramide. First synthesized in the mid-20th century, it has recently emerged as a designer drug, necessitating a thorough understanding of its pharmacological profile. This technical guide provides a comprehensive overview of this compound, focusing on its classification, mechanism of action, and metabolic fate. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of synthetic opioids.

Introduction

This compound, with the IUPAC name 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one, is classified as a synthetic opioid.[1] It is a structural analogue of the potent analgesic dextromoramide.[1] While initially synthesized and characterized in the late 1950s, this compound was never commercially marketed.[1] However, its recent appearance on the illicit drug market underscores the importance of a detailed characterization of its pharmacological and toxicological properties.

This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one | |

| Chemical Formula | C₂₄H₃₀N₂O₂ | |

| Molar Mass | 378.516 g·mol⁻¹ | |

| CAS Number | 1767-88-0 | |

| Appearance | Crystalline solid |

Synthesis

Pharmacological Profile

Mechanism of Action

This compound is an opioid analgesic that exerts its effects primarily through the activation of the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). Like other opioid agonists, its binding to the MOR initiates a cascade of intracellular signaling events.

In Vitro µ-Opioid Receptor Activation

The in vitro potency and efficacy of this compound at the µ-opioid receptor have been characterized using a β-arrestin 2 recruitment assay. This assay measures the ability of a ligand to induce the recruitment of β-arrestin 2 to the activated receptor, a key event in both receptor desensitization and G protein-independent signaling. The results are summarized in Table 2.

Table 2: In Vitro µ-Opioid Receptor Activation of this compound and Comparator Opioids

| Compound | EC₅₀ (nM) | Eₘₐₓ (% vs. Hydromorphone) | Reference |

| This compound | 1335 | 126% | |

| Dipyanone | 39.9 | 155% | |

| Methadone | 50.3 | 152% | |

| Hydromorphone | - | 100% |

The data indicates that this compound is a full agonist at the µ-opioid receptor, with an efficacy (Eₘₐₓ) comparable to that of hydromorphone. However, its potency (EC₅₀) is considerably lower than that of other synthetic opioids like dipyanone and methadone.

Opioid Receptor Binding Affinity

Quantitative data on the binding affinities (Ki values) of this compound for the µ, delta (δ), and kappa (κ) opioid receptors are not currently available in the scientific literature.

In Vivo Analgesic Potency

There is a lack of published data on the in vivo analgesic potency (e.g., ED₅₀ values from tail-flick or hot-plate assays) of this compound.

Signaling Pathways

Activation of the µ-opioid receptor by an agonist like this compound triggers two primary signaling cascades: the G protein-dependent pathway, which is primarily responsible for the analgesic effects, and the β-arrestin-dependent pathway, which is implicated in the development of tolerance and other adverse effects.

G Protein-Dependent Signaling Pathway

The binding of this compound to the µ-opioid receptor induces a conformational change, leading to the activation of inhibitory G proteins (Gi/o). This initiates a series of downstream events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of protein kinase A (PKA).

β-Arrestin 2 Signaling Pathway

Upon sustained activation, the µ-opioid receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin 2, which uncouples the receptor from the G protein, leading to desensitization. Furthermore, β-arrestin 2 can act as a scaffold protein to initiate a separate wave of signaling, which is associated with side effects such as respiratory depression and tolerance.

Metabolism

The metabolic fate of this compound has been investigated in rat urine and pooled human liver S9 fractions. In rat urine, five metabolites were identified, resulting from hydroxylation of the pyrrolidine or morpholine rings, as well as a combination of these hydroxylations. An N',N-bisdesalkyl metabolite was also observed. In pooled human liver S9 incubations, a pyrrolidine hydroxy metabolite and an N-oxide were formed. Notably, no phase II metabolites (e.g., glucuronides) were detected in either matrix.

Experimental Protocols

β-Arrestin 2 Recruitment Assay

This protocol is a generalized procedure based on commercially available enzyme fragment complementation assays.

Objective: To quantify the potency and efficacy of this compound in inducing the recruitment of β-arrestin 2 to the µ-opioid receptor.

Materials:

-

CHO-K1 cells stably co-expressing the human µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Cell culture medium (e.g., F-12K with 10% FBS, 1% penicillin/streptomycin, and selection antibiotics).

-

This compound and a reference agonist (e.g., DAMGO).

-

Assay buffer.

-

Detection reagent.

-

White, opaque 96-well or 384-well microplates.

Procedure:

-

Cell Culture: Culture the cells according to standard protocols until they reach the desired confluence.

-

Cell Plating: Seed the cells into the microplates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Assay: a. Remove the culture medium from the cells and add the compound dilutions. b. Incubate the plates at 37°C for a specified time (e.g., 90 minutes). c. Add the detection reagent to each well. d. Incubate at room temperature in the dark for a specified time (e.g., 60 minutes).

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.

In Vitro Metabolism in Human Liver S9 Fraction

This protocol provides a general framework for assessing the metabolic stability of this compound.

Objective: To identify the phase I and phase II metabolites of this compound using human liver S9 fractions.

Materials:

-

Pooled human liver S9 fraction.

-

This compound.

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

UDPGA (for phase II metabolism).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (for quenching the reaction).

-

LC-HRMS/MS system.

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing the S9 fraction, phosphate buffer, and the NADPH regenerating system (and UDPGA if assessing phase II metabolism).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Add this compound to the mixture to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant using LC-HRMS/MS to identify the parent compound and its metabolites.

Conclusion

This compound is a full agonist at the µ-opioid receptor with a pharmacological profile that warrants further investigation, particularly given its emergence as a designer drug. This technical guide provides a consolidated resource of its known chemical properties, mechanism of action, and metabolic pathways based on the currently available scientific literature. The provided experimental protocols and pathway diagrams are intended to aid researchers in the design and execution of further studies to fully elucidate the pharmacological and toxicological characteristics of this synthetic opioid. The significant gaps in the publicly available data, especially concerning its synthesis, in vivo potency, and receptor binding affinities, highlight critical areas for future research.

References

Toxicological Profile of Desmethylmoramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylmoramide is a synthetic opioid and a structural analog of dextromoramide, which has emerged as a designer drug. This document provides a comprehensive overview of the current toxicological knowledge of this compound, focusing on its mechanism of action, metabolism, and in vitro activity. Due to its recent appearance, publicly available data on its in vivo toxicity and full pharmacokinetic profile are limited. This guide synthesizes the available information, outlines relevant experimental protocols for its toxicological assessment, and provides insights into its potential effects based on its pharmacological class.

Introduction

This compound is an opioid analgesic that was first synthesized in the 1950s but was never commercialized for medical use.[1] In recent years, it has been identified as a new psychoactive substance (NPS) on the illicit drug market.[2] As a derivative of dextromoramide, it is presumed to exert its effects through interaction with the opioid receptor system. This guide aims to provide a detailed technical overview of the toxicological profile of this compound, based on the currently available scientific literature, to aid researchers and drug development professionals in understanding its potential risks and pharmacological characteristics.

Mechanism of Action

This compound is an agonist at the µ-opioid receptor (MOR).[3] The activation of MOR by an agonist like this compound initiates a cascade of intracellular signaling events. This primarily involves the G protein-dependent pathway, leading to analgesia, and the β-arrestin-dependent pathway, which is often associated with adverse effects.[4]

µ-Opioid Receptor Signaling Pathway

Upon agonist binding, the µ-opioid receptor, a G protein-coupled receptor (GPCR), undergoes a conformational change. This leads to the activation of heterotrimeric Gi/o proteins, resulting in the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms for its analgesic effects.[5]

Figure 1: Simplified µ-Opioid Receptor Signaling Pathway.

In Vitro Toxicology

The primary in vitro toxicological data available for this compound pertains to its activity at the µ-opioid receptor.

Quantitative In Vitro Data

A study utilizing a β-arrestin 2 recruitment assay investigated the in vitro µ-opioid receptor activation potential of this compound. The results are summarized in the table below.

| Assay | Parameter | Value | Reference Compound | Reference Value |

| β-arrestin 2 Recruitment | EC50 | 1335 nM | Hydromorphone | - |

| β-arrestin 2 Recruitment | Emax | 126% | Hydromorphone | 100% |

Table 1: In Vitro µ-Opioid Receptor Activity of this compound

These findings indicate that this compound is a full agonist at the µ-opioid receptor, although it is considerably less potent than other opioids like methadone (EC50 = 50.3 nM) and hydromorphone.

Metabolism

The metabolic fate of this compound has been investigated in rat and pooled human liver S9 fraction (pHLS9).

In rats, five metabolites were identified in urine, resulting from pyrrolidine ring or morpholine ring hydroxylation, and combinations thereof. An N',N-bisdesalkyl metabolite was also formed. In pooled human liver S9 fraction incubations, a pyrrolidine hydroxy metabolite and an N-oxide were identified. Notably, no Phase II metabolites (glucuronides or sulfates) were detected in either rat urine or pHLS9 incubations. The hydroxy and dihydroxy metabolites were the most abundant excretion products in rat urine.

Figure 2: Metabolic Pathways of this compound.

Pharmacokinetics (ADME)

A complete pharmacokinetic profile for this compound, including data on its absorption, distribution, and excretion, is not currently available in the public domain. The metabolism has been partially elucidated as described above. Due to the lack of specific data, a generalized experimental workflow for in vivo ADME studies is presented in the experimental protocols section.

In Vivo Toxicology

There is a significant lack of publicly available quantitative in vivo toxicity data for this compound, such as LD50 (median lethal dose) or ED50 (median effective dose) for analgesia. It is reported to have analgesic activity in rodents, but specific data from studies like the hot-plate or tail-flick test have not been published.

Potential Adverse Effects

Specific adverse effects documented for this compound are not available. However, based on its mechanism of action as a µ-opioid receptor agonist, the following adverse effects, common to this class of drugs, can be anticipated:

-

Central Nervous System: Sedation, dizziness, euphoria, dysphoria, confusion, and at higher doses, respiratory depression, which can be life-threatening.

-

Gastrointestinal: Nausea, vomiting, and constipation.

-

Cardiovascular: Hypotension and bradycardia.

-

Other: Miosis (pinpoint pupils), pruritus (itching), and the development of tolerance, dependence, and addiction with repeated use.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of a compound like this compound are crucial for obtaining reliable and reproducible data.

In Vitro Assays

This assay is used to determine the potency and efficacy of a compound in activating the β-arrestin signaling pathway.

-

Cell Line: Use a stable cell line co-expressing the human µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Procedure:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound and a reference agonist (e.g., DAMGO).

-

Add the compound dilutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagent containing the enzyme substrate.

-

Incubate for a further period (e.g., 60 minutes) at room temperature.

-

Measure the chemiluminescent signal using a luminometer.

-

-

Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.

Figure 3: Workflow for β-Arrestin 2 Recruitment Assay.

In Vivo Assays

This protocol is based on OECD Guideline 423 (Acute Toxic Class Method) and would be a standard approach for assessing the acute toxicity of a new chemical entity.

-

Animals: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

-

Procedure:

-

Acclimatize animals for at least 5 days.

-

Fast animals overnight before dosing.

-

Administer this compound orally by gavage at one of the defined starting doses (e.g., 300 mg/kg or 2000 mg/kg).

-

Observe animals closely for the first few hours post-dosing and then daily for 14 days.

-

Record clinical signs of toxicity and mortality.

-

The outcome of the first step determines the next step (e.g., testing a lower or higher dose).

-

-

Data Analysis: The results allow for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

This test measures the response to a thermal pain stimulus.

-

Apparatus: A hot plate with a controlled temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until it exhibits a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Administer this compound or a vehicle control (e.g., intraperitoneally or subcutaneously).

-

At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

-

-

Data Analysis: The increase in latency to respond compared to the baseline and vehicle-treated animals indicates an analgesic effect. The data can be used to determine the time course of analgesia and, with multiple dose groups, to calculate an ED50.

Conclusion

This compound is a µ-opioid receptor agonist with in vitro activity, albeit with lower potency compared to some established opioids. Its metabolism in rats and human liver S9 fractions has been partially characterized, identifying several hydroxylated and N-dealkylated metabolites. A significant gap in the current knowledge is the lack of comprehensive in vivo toxicity and pharmacokinetic data. The potential for typical opioid-related adverse effects, including respiratory depression and dependence, is high. Further research is imperative to fully characterize the toxicological profile of this compound to understand its potential risks to public health. The experimental protocols outlined in this guide provide a framework for conducting such essential toxicological assessments.

References

- 1. bioivt.com [bioivt.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Investigations on the in vitro and in vivo metabolic fate of the new synthetic opioid this compound using HPLC-HRMS/MS for toxicological screening purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. maze.conductscience.com [maze.conductscience.com]

Methodological & Application

Synthesis of Desmethylmoramide: Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed overview of the potential synthesis pathways for desmethylmoramide (4-(morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one), an opioid analgesic first synthesized in the late 1950s. While the original experimental data from the seminal work by P.A.J. Janssen and A.H. Jageneau in 1957 remains largely inaccessible in full-text format, this application note outlines a highly probable synthetic route based on the established chemistry of related compounds, particularly dextromoramide. The provided protocols are representative examples derived from analogous reactions in the chemical literature and are intended to serve as a guide for researchers.

This compound is a close structural analog of dextromoramide, lacking the methyl group on the butyryl chain. Therefore, its synthesis is expected to follow a similar convergent strategy, involving the preparation of a key carboxylic acid intermediate followed by amidation.

Proposed Synthesis Pathway

The most plausible synthetic route to this compound involves a three-step sequence:

-

Alkylation: Reaction of diphenylacetonitrile with a suitable morpholinoethyl halide to introduce the morpholinoethyl side chain, yielding 4-morpholino-2,2-diphenylbutyronitrile.

-

Hydrolysis: Conversion of the nitrile intermediate to the corresponding carboxylic acid, 4-morpholino-2,2-diphenylbutanoic acid.

-

Amidation: Coupling of the carboxylic acid with pyrrolidine to form the final amide product, this compound.

Precursors and Reagents

The following table summarizes the key precursors and reagents for the proposed synthesis of this compound.

| Step | Precursor/Intermediate | Reagents | Role |

| 1. Alkylation | Diphenylacetonitrile | 1-Chloro-2-morpholinoethane, Sodium amide (NaNH₂), Toluene | Alkylating agent, Base, Solvent |

| 4-Morpholino-2,2-diphenylbutyronitrile | - | Product of Step 1 | |

| 2. Hydrolysis | 4-Morpholino-2,2-diphenylbutyronitrile | Sulfuric acid, Water | Acid catalyst for hydrolysis |

| 4-Morpholino-2,2-diphenylbutanoic acid | - | Product of Step 2 | |

| 3. Amidation | 4-Morpholino-2,2-diphenylbutanoic acid | Thionyl chloride (SOCl₂), Pyrrolidine, Benzene | Activating agent for carboxylic acid, Amine, Solvent |

| This compound | - | Final Product |

Experimental Protocols

Note: The following protocols are representative examples and may require optimization.

Step 1: Synthesis of 4-Morpholino-2,2-diphenylbutyronitrile

This procedure describes the alkylation of diphenylacetonitrile with 1-chloro-2-morpholinoethane.

Methodology:

-

A solution of diphenylacetonitrile (0.1 mol) in dry toluene (150 mL) is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Sodium amide (0.11 mol) is added portion-wise to the stirred solution at room temperature. The mixture is then heated to reflux for 2 hours to ensure the complete formation of the carbanion.

-

A solution of 1-chloro-2-morpholinoethane (0.1 mol) in dry toluene (50 mL) is added dropwise to the refluxing mixture over a period of 1 hour.

-

The reaction mixture is maintained at reflux for an additional 8-10 hours.

-

After cooling to room temperature, the mixture is carefully quenched with water (100 mL).

-

The organic layer is separated, washed with brine (2 x 50 mL), and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 4-morpholino-2,2-diphenylbutyronitrile, which can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 4-Morpholino-2,2-diphenylbutanoic Acid

This protocol details the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid.

Methodology:

-

4-Morpholino-2,2-diphenylbutyronitrile (0.05 mol) is added to a mixture of concentrated sulfuric acid (50 mL) and water (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 12-18 hours, or until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and carefully poured onto crushed ice (200 g).

-

The acidic solution is neutralized by the slow addition of a concentrated sodium hydroxide solution until a pH of approximately 7 is reached, which may cause the product to precipitate.

-

If a precipitate forms, it is collected by filtration, washed with cold water, and dried.

-

If the product remains in solution, the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude carboxylic acid.

-

The crude 4-morpholino-2,2-diphenylbutanoic acid can be purified by recrystallization.

Step 3: Synthesis of this compound (4-Morpholino-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one)

This final step involves the amidation of the carboxylic acid with pyrrolidine.

Methodology:

-

A mixture of 4-morpholino-2,2-diphenylbutanoic acid (0.02 mol) and thionyl chloride (0.03 mol) in dry benzene (50 mL) is heated at reflux for 2 hours to form the corresponding acid chloride. The excess thionyl chloride and solvent are then removed under reduced pressure.

-

The crude acid chloride is redissolved in dry benzene (50 mL).

-

A solution of pyrrolidine (0.04 mol) in dry benzene (20 mL) is added dropwise to the stirred solution of the acid chloride at 0-5 °C (ice bath).

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.

-

The reaction mixture is washed successively with water, dilute hydrochloric acid, and a saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Caption: Overall synthetic pathway for this compound.

Caption: Workflow for the alkylation step.

Caption: Workflow for the hydrolysis step.

Caption: Workflow for the amidation step.

Application Notes and Protocols for the Detection of Desmethylmoramide in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylmoramide (DMM) is a potent synthetic opioid, and its detection in biological matrices is crucial for clinical and forensic toxicology. As with many xenobiotics, DMM undergoes metabolic transformation in the body, and the parent compound is often found in very low concentrations in urine.[1][2] Consequently, analytical methods must target the more abundant metabolites for reliable detection. This document provides detailed application notes and protocols for the detection of this compound and its primary metabolites in urine using High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS).

Recent metabolic studies have shown that this compound is extensively metabolized, primarily through hydroxylation of the pyrrolidine or morpholine rings.[1][2] Notably, studies in rats have indicated that the parent DMM is barely detectable in urine, making the hydroxy and dihydroxy metabolites the most suitable targets for screening.[1] Importantly, Phase II metabolites, such as glucuronides, have not been detected, simplifying sample preparation by obviating the need for enzymatic hydrolysis.

Analytical Method: HPLC-HRMS/MS

High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry is the method of choice for the sensitive and selective detection of this compound and its metabolites. This technique allows for the chromatographic separation of the analytes from the complex urine matrix, followed by their accurate mass measurement and fragmentation analysis, which together provide a high degree of confidence in their identification.

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites in urine is depicted in the following diagram.

Experimental Protocols

The following protocols are based on established methodologies for the detection of new synthetic opioids and their metabolites in urine.

Urine Sample Preparation (Protein Precipitation and Extraction)

This protocol outlines a "dilute, precipitate, and shoot" method, which is a straightforward and effective approach for preparing urine samples for LC-MS analysis.

Materials:

-